

synthesis of N-benzyl-N-methylglycine

experimental protocol

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Compound of Interest

Compound Name: **N-benzyl-N-methylglycine**

Cat. No.: **B175578**

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An in-depth guide to the synthesis of **N-benzyl-N-methylglycine**, also known as sarcosine, N-benzyl-, is presented for researchers, scientists, and professionals in drug development. This document outlines a common and effective experimental protocol for its preparation.

Synthetic Pathway Overview

The synthesis of **N-benzyl-N-methylglycine** can be efficiently achieved through the nucleophilic substitution reaction of sarcosine (N-methylglycine) with benzyl bromide in the presence of a base. This method is a straightforward N-alkylation of a secondary amine. An alternative approach involves the reductive amination between benzaldehyde and sarcosine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of **N-benzyl-N-methylglycine** and related N-alkylated amino acid esters. The data is compiled from analogous synthetic procedures.

Parameter	Value	Reaction Type	Source
Yield	97.7%	N-alkylation of benzylamine with ethyl 2-bromoacetate	[1]
Reaction Time	4 hours	N-alkylation of benzylamine	[1]
Reaction Temperature	25-28 °C	N-alkylation of benzylamine	[1]
Purity (HPLC)	98.4%	N-benzylglycine ethyl ester synthesis	[1]

Experimental Protocol: Synthesis of N-benzyl-N-methylglycine via N-Alkylation

This protocol details the N-benzylation of sarcosine (N-methylglycine).

Materials:

- Sarcosine (N-methylglycine)
- Benzyl bromide
- Sodium carbonate (Na_2CO_3)
- Ethanol
- Water
- Diethyl ether
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and extraction

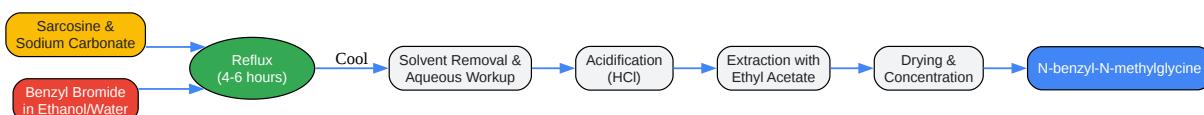
Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (1.0 equivalent) in a solution of water and ethanol.
- **Addition of Base:** Add sodium carbonate (2.5 equivalents) to the solution. Stir the mixture until the base is completely dissolved.
- **Addition of Alkylating Agent:** While stirring, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
- **Reaction under Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add water to the remaining aqueous solution and wash with diethyl ether to remove any unreacted benzyl bromide.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate may form at this stage.
- **Product Isolation:** Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **N-benzyl-N-methylglycine**.

- Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N-benzyl-N-methylglycine**.



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Caption: Workflow for the synthesis of **N-benzyl-N-methylglycine**.

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References

- 1. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
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